Titanium tetraisopropanolate acts as an efficient catalyst for converting carboxylic acids to esters or transesterifying existing esters. This process is vital in the synthesis of various biofuels, pharmaceuticals, and fragrances [Source: Ataman Kimya, ].
Research explores the potential of titanium tetraisopropanolate as a catalyst in the production of polyolefins, a class of polymers widely used in plastics and other industrial applications [Source: ScienceDirect, "Synthesis of polyolefins using titanium tetraisopropoxide as catalyst precursor", ].
Titanium tetraisopropanolate serves as a precursor for synthesizing nano-sized titanium dioxide (TiO2) particles. These nanoparticles exhibit unique properties with applications in photocatalysis, solar cells, and drug delivery [Source: American Chemical Society, "Facile Synthesis of Mesoporous Anatase TiO2 Nanoparticles from Titanium Tetraisopropoxide", ].
The sol-gel process utilizes titanium tetraisopropanolate to produce thin films and coatings with tailored properties like high thermal stability, corrosion resistance, and specific refractive indices. These coatings find applications in various fields, including optics, electronics, and microfluidics [Source: National Institute of Standards and Technology, "Sol-Gel Process", ].
Studies investigate the effectiveness of titanium tetraisopropanolate in enhancing the adhesion between different materials, such as paints, rubber, and plastics, to metal surfaces [Source: Ataman Kimya, ].
Research explores the use of titanium tetraisopropanolate in modifying glass surfaces to improve their functionalities for various applications, including self-cleaning properties and enhanced biocompatibility [Source: ScienceDirect, "Surface modification of glass substrates with titanium tetraisopropoxide for improved cell adhesion", ].
Titanium tetraisopropanolate (TTIP), also known as titanium(IV) isopropoxide, is a colorless to light yellow liquid with the chemical formula Ti(OCH(CH3)2)₄ []. It belongs to the class of compounds called alkoxides, where an organic alkyl group (isopropyl in this case) is bonded to a metal center (titanium) through an oxygen atom []. TTIP is a significant compound in scientific research due to its applications in organic synthesis and materials science [].
TTIP has a tetrahedral molecular structure []. The central titanium (IV) atom is bonded to four isopropoxide (OCH(CH3)2) groups through oxygen atoms. This arrangement creates a symmetrical and electron-deficient molecule, making it susceptible to further reactions []. The four bulky isopropoxide groups contribute to the steric hindrance around the titanium center, which plays a crucial role in its catalytic activity [].
TTIP is typically synthesized by the reaction of titanium tetrachloride (TiCl₄) with isopropanol (CH₃CHOHCH₃) in an inert atmosphere [].
TiCl₄ + 4CH₃CHOHCH₃ → Ti(OCH(CH₃)₂)₄ + 4HCl
TTIP readily reacts with water (hydrolysis) to form titanium dioxide (TiO₂) and isopropyl alcohol (CH₃CHOHCH₃) [].
Ti(OCH(CH₃)₂)₄ + 2H₂O → TiO₂ + 4CH₃CHOHCH₃
In its role as a Lewis acid catalyst, TTIP accepts electron pairs from a substrate molecule, creating a temporary bond. This activation facilitates further reactions by lowering the activation energy barrier. The specific mechanism of action depends on the particular reaction being catalyzed.
For instance, in the Sharpless epoxidation, TTIP activates the peroxoacid oxidant, making it more electrophilic and facilitating the epoxidation of the allylic alcohol []. The bulky isopropoxide groups of TTIP are believed to contribute to the reaction's stereoselectivity by controlling the orientation of the reactants during the catalytic cycle [].
Flammable;Corrosive;Irritant